2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 4-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatographic techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzimidazole
Uniqueness
The presence of the methyl group at the 4-position of the benzimidazole ring in 2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it a unique compound with specific applications .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-10-5-4-8-13-14(10)18-15(17-13)19-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEISWATNNUQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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